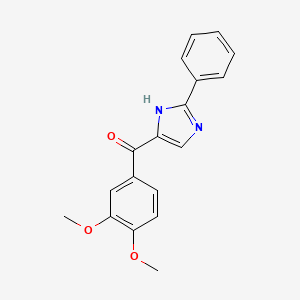
(3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methanone group linking a 3,4-dimethoxyphenyl ring and a 2-phenyl-1H-imidazol-5-yl ring. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then subjected to a condensation reaction with 2-phenyl-1H-imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as phosphorus oxychloride (POCl3) to facilitate the formation of the methanone linkage .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability .
化学反応の分析
Types of Reactions
(3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
(3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of (3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
- (3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-4-yl)methanone
- (3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-6-yl)methanone
- (3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-2-yl)methanone
Uniqueness
(3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone stands out due to its specific substitution pattern on the imidazole ring, which may confer unique biological activities and chemical reactivity compared to its analogs .
特性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
(3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-8-13(10-16(15)23-2)17(21)14-11-19-18(20-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20) |
InChIキー |
AGYCWSCTZBJQCS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN=C(N2)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




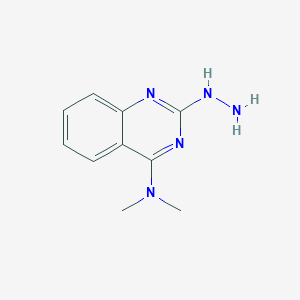

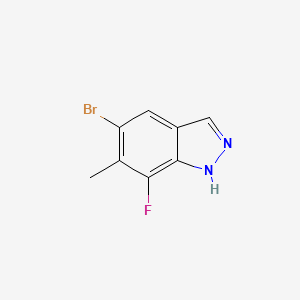
![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)

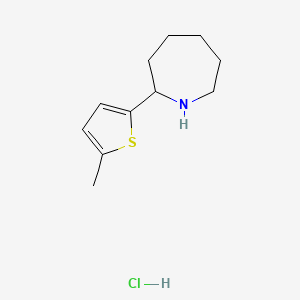
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
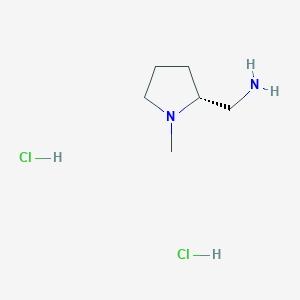
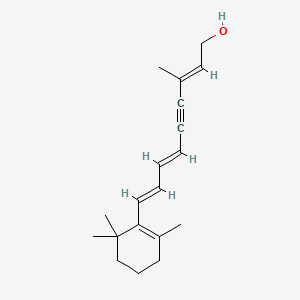
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)

